N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide
Description
N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide is a cinnamamide derivative characterized by a tetrahydronaphthalene (tetralin) core substituted with a hydroxymethyl group at position 2, linked to a cinnamoyl moiety via an amide bond. The hydroxy group on the tetralin ring may enhance solubility and hydrogen-bonding interactions, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
(E)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19(11-10-16-6-2-1-3-7-16)21-15-20(23)13-12-17-8-4-5-9-18(17)14-20/h1-11,23H,12-15H2,(H,21,22)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACYCXHSUSJYHA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C=CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)/C=C/C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules. Its structural features make it suitable for further functionalization.
Biology: The compound may exhibit biological activity, such as antioxidant or anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The hydroxyl group may play a role in hydrogen bonding, enhancing the compound's binding affinity to its targets. The cinnamamide group may interact with specific receptors or enzymes, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The biological activity of cinnamamide derivatives is highly dependent on substituents on both the aromatic rings (A and B) and the linker region. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Cinnamamide Derivatives
Key Differentiators of the Target Compound
- Tetralin Core : Unlike phenethyl or alkyl-linked analogs, the tetralin system provides a rigid, planar structure that may enhance binding to hydrophobic pockets in biological targets.
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide is a synthetic compound that combines a tetrahydronaphthalene moiety with a cinnamide structure. This unique combination has attracted attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources, highlighting relevant studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 273.34 g/mol. The compound features a hydroxyl group on the tetrahydronaphthalene ring and an amide linkage from the cinnamic acid derivative.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 273.34 g/mol |
| CAS Number | 1421485-34-8 |
Anticancer Activity
Research indicates that derivatives of cinnamic acid exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain cinnamic acid derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting the cell cycle at the G2/M phase .
Antimicrobial Properties
Cinnamic acid derivatives are known for their antimicrobial properties. Trans-cinnamaldehyde (TCA), a related compound, has been shown to inhibit bacterial growth and biofilm formation. The mechanisms include disruption of bacterial cell membranes and interference with metabolic processes . While specific studies on this compound are scarce, its structural characteristics may confer similar antimicrobial benefits.
Anti-inflammatory Activity
The anti-inflammatory potential of cinnamic acid derivatives has been documented in various studies. For instance, certain compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects contribute to reduced inflammation in models of acute and chronic inflammatory diseases . The presence of the hydroxyl group in this compound could enhance its ability to modulate inflammatory responses.
Mechanistic Insights
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
- Induction of Apoptosis : Compounds with similar structures can trigger apoptotic pathways through ROS generation and mitochondrial dysfunction.
- Cell Cycle Arrest : The ability to halt cell cycle progression at critical checkpoints contributes to their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
